molecular formula C23H25N3 B110460 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile CAS No. 83898-32-2

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile

Cat. No. B110460
CAS RN: 83898-32-2
M. Wt: 343.5 g/mol
InChI Key: DYAREKOTPJQVFN-UHFFFAOYSA-N
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Description

The compound "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile" is a chemical structure that is not directly mentioned in the provided papers. However, it appears to be related to the class of compounds discussed in paper , which describes a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. These compounds have been synthesized and evaluated for their affinity towards sigma receptors, which are a class of proteins involved in the modulation of several neurotransmitters.

Synthesis Analysis

The synthesis of related compounds, such as those in paper , involves the preparation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. The process typically includes the formation of a benzylpiperidin moiety, which is then attached to a phenylacetamide group. The specific details of the synthesis are not provided, but it is likely that similar synthetic routes could be applied to the synthesis of "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile."

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile" can be analyzed using techniques such as single-crystal X-ray diffraction, as seen in paper . This method provides detailed information about the geometry and conformation of the molecule. Additionally, density functional theory (DFT) calculations, as mentioned in papers and , can be used to optimize the geometry and predict various molecular properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with benzylpiperidin and phenyl groups are not explicitly detailed in the provided papers. However, paper discusses the reaction of 1,3-diphenylpropenone with malononitrile in base, which could be relevant to the synthesis of nitrile-containing compounds like "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from the studies in papers and . For example, the liquid crystalline behavior of benzonitrile derivatives is investigated in paper , which could provide insights into the mesomorphic properties of "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile." The electrochemical properties, such as band gaps and energy levels, are also discussed in paper , which could be relevant for understanding the electronic properties of the compound .

properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-2-phenylpentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3/c24-15-7-14-23(19-25,21-10-5-2-6-11-21)22-12-16-26(17-13-22)18-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-14,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAREKOTPJQVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(CCC#N)(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004034
Record name 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile

CAS RN

83898-32-2
Record name 2-Phenyl-2-[1-(phenylmethyl)-4-piperidinyl]pentanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83898-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Benzyl-4-piperidyl)-2-phenylglutaronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-benzyl-4-piperidyl]-2-phenylglutaronitrile
Source European Chemicals Agency (ECHA)
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